Product packaging for 2-Azabicyclo[3.2.1]octan-3-one(Cat. No.:)

2-Azabicyclo[3.2.1]octan-3-one

Cat. No.: B13683013
M. Wt: 125.17 g/mol
InChI Key: WXPIMQINWWWSEF-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing bicyclic heterocycle that serves as a highly valuable scaffold in organic synthesis and medicinal chemistry research . Its unique bridged architecture provides significant rigidity, making it a key intermediate for constructing complex molecules and exploring three-dimensional chemical space . This compound is a common precursor to the 2-azabicyclo[3.2.1]octane core, typically accessed via reduction, and is frequently applied in the total synthesis of natural products and pharmacologically active targets . Researchers value this scaffold for its synthetic and pharmacological potential. It has been identified as a simplified, low-toxicity framework derived from complex natural products like aconitine, facilitating the discovery of novel agents . Its structure is present in compounds exhibiting high affinity for neuronal nicotinic acetylcholine receptors, mimicking bioactive alkaloids such as nicotine . Recent research has demonstrated that derivatives of this compound show promising biological activities. Notably, these include potent antiproliferative effects against various human cancer cell lines, such as glioblastoma and medulloblastoma, and have been developed as simplified analogues for the discovery of novel Hsp90 inhibitors . The compound is chiral, and enantiomerically pure forms, such as those synthesized from (1S)-(-)-camphor, are available for stereoselective synthesis and studies . HANDLING INFORMATION: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B13683013 2-Azabicyclo[3.2.1]octan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-5-1-2-6(3-5)8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPIMQINWWWSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of the 2 Azabicyclo 3.2.1 Octan 3 One Core

Oxidation Reactions of the Ketone and Other Functionalities

The 2-azabicyclo[3.2.1]octan-3-one scaffold can undergo various oxidation reactions, targeting either the core structure or appended functional groups. The nitrogen atom within the bicyclic framework can be oxidized, which may alter the compound's biological activity. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed for these transformations.

In specific instances, oxidation can be used to introduce further functionality. For example, derivatives can be oxidized to the corresponding enone, which serves as a key intermediate for further synthetic manipulations. researchgate.net The choice of oxidant and reaction conditions is crucial for achieving the desired selectivity, especially when multiple oxidizable sites are present in the molecule.

Table 1: Examples of Oxidation Reactions

Starting Material Reagent(s) Product Reference
N-substituted 2-azabicyclo[3.2.1]octane derivative Hydrogen peroxide, Potassium permanganate N-Oxide derivative smolecule.com
2-azabicyclo[3.2.1]octane derivative Chromium trioxide Enone derivative researchgate.net

Reduction Reactions of the Ketone and other Functional Groups

The carbonyl group at the C-3 position of the this compound core is a primary site for reduction, typically yielding the corresponding alcohol. This transformation is commonly achieved using hydride reagents.

Key findings in this area include:

Ketone Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective in converting the ketone to an alcohol.

Stereoselective Reduction: For certain applications, stereoselective reduction is critical. L-selectride has been successfully used for the selective reduction of the ketone in a related 6-azabicyclo[3.2.1]octan-3-one system to furnish the corresponding α-alcohol. nih.govillinois.edu

Enzymatic Reduction: Biocatalysis offers an environmentally friendly alternative for stereoselective reductions. Engineered ketoreductases have demonstrated high conversion rates and selectivity in reducing the ketone to the alcohol, providing a valuable method for derivatization. nih.govillinois.edu

Other Functional Group Reductions: Besides the ketone, other functionalities on substituted scaffolds can be reduced. For instance, azide (B81097) groups can be reduced to primary amines using methods like catalytic hydrogenation (H₂/Pd/C), and nitro groups can be reduced using hydrogen over a palladium-on-carbon catalyst. smolecule.comrsc.org

Table 2: Selected Reduction Reactions on Azabicyclo[3.2.1]octane Scaffolds

Substrate Reagent(s) Product Key Feature Reference(s)
6-Phenyl-6-azabicyclo[3.2.1]octan-3-one L-selectride 6-Phenyl-6-azabicyclo[3.2.1]octan-3α-ol Stereoselective reduction nih.govillinois.edu
6-Phenyl-6-azabicyclo[3.2.1]octan-3-one Engineered Ketoreductase K3 6-Phenyl-6-azabicyclo[3.2.1]octan-3α-ol Enzymatic, good conversion (74%) nih.govillinois.edu
Azide-substituted derivative NaBH₄ Primary amine Functional group reduction rsc.org

Nucleophilic and Electrophilic Substitution Reactions

The this compound core and its derivatives are amenable to both nucleophilic and electrophilic substitution reactions, which are essential for introducing diverse substituents.

Nucleophilic Addition to the Carbonyl: The ketone at C-3 is a target for nucleophilic attack. For example, Grignard reagents can add to the carbonyl to form tertiary alcohols. smolecule.com

Nucleophilic Substitution: While direct substitution on the bicyclic core is challenging, functional groups introduced onto the scaffold can undergo substitution. The hydroxyl group obtained from ketone reduction can be converted into a good leaving group (e.g., a mesylate) and subsequently displaced by a nucleophile, such as an azide, in an Sₙ2-type reaction. pwr.edu.pl This allows for the introduction of nitrogen-containing functionalities.

Electrophilic Substitution: Electrophilic substitution reactions are more common on aromatic rings that may be appended to the core scaffold.

Aldol (B89426) Condensation: The α-carbon to the ketone can be deprotonated to form an enolate, which can then react with aldehydes in an aldol condensation to yield 2-substituted derivatives. koreascience.kr This reaction has been successfully carried out using aqueous sodium hydroxide (B78521) in ethanol. koreascience.kr

Functional Group Interconversions (FGI) within the Bridged System

Functional group interconversions are a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. imperial.ac.uk Within the 2-azabicyclo[3.2.1]octane system, several FGI strategies are employed to modify the scaffold. vanderbilt.edu

A common sequence begins with the reduction of the ketone to a secondary alcohol (as described in section 3.2). This alcohol can then be transformed into various other functionalities:

Conversion to Halides: The hydroxyl group can be converted to a halide, which is a good leaving group for subsequent substitution reactions. vanderbilt.edu

Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) to form a sulfonate ester. vanderbilt.edu These esters are excellent leaving groups.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of the alcohol while introducing a new functional group. For example, an alcohol can be converted to an azide with inversion of configuration using diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh₃), and an azide source. smolecule.compwr.edu.pl

Table 3: Common Functional Group Interconversion Strategies

Initial Functional Group Reagent(s) Resulting Functional Group Key Aspect Reference(s)
Alcohol Thionyl chloride (SOCl₂) Chloroalkane Conversion to halide vanderbilt.edu
Alcohol Mesyl chloride, pyridine Mesylate Formation of a good leaving group pwr.edu.plvanderbilt.edu
Alcohol DEAD, PPh₃, NaN₃ Azide Stereochemical inversion smolecule.compwr.edu.pl
Sulfonate Ester Sodium halide, acetone Haloalkane Finkelstein Reaction vanderbilt.edu

Derivatization Strategies for Scaffold Elaboration and Diversity-Oriented Synthesis

The this compound scaffold is a valuable starting point for creating libraries of diverse molecules, often for drug discovery purposes. researchgate.net Derivatization strategies focus on modifying the core at its various reactive sites to generate analogues with a range of properties. illinois.edu

Key strategies include:

Simplification and Modification of Natural Products: The scaffold can be used as a simplified and modifiable mimic of more complex natural products. For instance, derivatives of this compound have been designed and synthesized as simplified analogues of aconitine (B1665448) to discover novel anticancer agents targeting Hsp90. researchgate.net

Click Chemistry: The introduction of functional groups like azides or alkynes allows for the use of "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition, to attach a wide variety of substituents. This is a highly efficient method for generating molecular diversity. smolecule.com

Multi-component Reactions: Aldol condensation with various aldehydes at the C-2 position provides a straightforward route to a library of derivatives with different substituents. koreascience.kr

Ring Expansion: Under certain conditions, nucleophilic substitution reactions on derivatives can proceed with concomitant ring expansion, transforming the 2-azabicyclo[2.2.1]heptane system into the 2-azabicyclo[3.2.1]octane skeleton, offering another pathway to structural diversity. pwr.edu.pl

These derivatization approaches highlight the utility of the this compound core as a versatile template for generating structurally diverse compounds with potential biological activities. researchgate.net

Structural Elucidation and Advanced Conformational Analysis

Application of Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of the three-dimensional structure and functional groups present in 2-azabicyclo[3.2.1]octan-3-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR, is a powerful tool for elucidating the intricate structural and stereochemical details of this compound derivatives.

¹H and ¹³C NMR: These techniques are fundamental for mapping the carbon and proton framework of the molecule. For instance, in N-substituted 8-azabicyclo[3.2.1]octan-3-ones, ¹H and ¹³C NMR studies in CDCl₃ solution have revealed that the piperidone ring adopts a distorted chair conformation, while the pyrrolidine (B122466) ring is in a flattened N-8 envelope conformation. The N-substituent typically prefers an axial position relative to the piperidone ring. researchgate.net The chemical shifts and coupling constants provide detailed information about the connectivity and relative orientation of the atoms. For example, in a study of 2-furan-2-ylmethylene-8-methyl-8-azabicyclo[3.2.1]octan-3-one, the vinyl proton signal appeared at δ 7.25, and the two doublets for the C1 and C5 protons were observed at δ 4.82 and δ 3.56, respectively. koreascience.kr

¹⁵N NMR: This technique provides direct information about the nitrogen environment within the bicyclic system. It is particularly useful for studying the electronic properties of the nitrogen atom and its interactions with substituents.

¹⁹⁵Pt NMR: In studies involving platinum complexes of 2-azabicyclo[3.2.1]octane derivatives, ¹⁹⁵Pt NMR is crucial for characterizing the coordination geometry around the platinum center. nih.govrsc.org Spectroscopic data from ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR, combined with other analytical methods, have been used to propose square planar geometries for platinum(II) complexes containing 2-azabicyclo[3.2.1]octane-based ligands. nih.govrsc.org

Table 1: Representative ¹H NMR Data for a this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinyl H 7.25 s -
C1-H 4.82 d 6.6
C5-H 3.56 d 6.6
Furanyl H 7.58, 6.70, 6.49 m -
C6, C7-H 2.85 m -

Data sourced from a study on 2-furan-2-ylmethylene-8-methyl-8-azabicyclo[3.2.1]octan-3-one. koreascience.kr

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. In the context of this compound, the most prominent absorption band is that of the carbonyl group (C=O) of the lactam, which is a defining feature of this compound. The position of this band provides insights into the ring strain and electronic environment of the carbonyl group. For derivatives, IR spectroscopy also helps confirm the presence of other functional groups, such as hydroxyl (O-H) or amine (N-H) groups, through their characteristic stretching vibrations. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational methods provide powerful insights into the structural and electronic properties of this compound, complementing experimental data and aiding in the prediction of its behavior.

Density Functional Theory (DFT) Calculations for Geometry, Electronic Structure, and Reaction Energetics

Density Functional Theory (DFT) has become a standard tool for investigating the molecular properties of bicyclic systems. DFT calculations are used to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure of the molecule. montclair.edu

Calculate Electronic Properties: Analyze the distribution of electrons, molecular orbitals, and electrostatic potential, which are crucial for understanding reactivity.

Predict Spectroscopic Data: Theoretical calculations of NMR and IR spectra can be compared with experimental data to confirm structural assignments. researchgate.net For example, DFT calculations have been used to elucidate the thermodynamic preferences for cis versus trans arrangements of ligands in platinum(II) complexes of 2-azabicyclo[3.2.1]octane derivatives. nih.gov

Investigate Reaction Mechanisms and Energetics: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the feasibility and stereochemical outcome of chemical transformations.

Conformational Analysis of the Bridged System, including N-Invertomer Stereochemistry

The bridged structure of 2-azabicyclo[3.2.1]octane gives rise to distinct conformational possibilities. A key aspect of its stereochemistry is the inversion at the nitrogen atom, leading to different N-invertomers (isomers that differ in the orientation of the substituent on the nitrogen atom).

Conformational Preferences: Computational studies, often using DFT, have shown that the 2-azabicyclo[3.2.1]octane system can exist in chair-like and boat-like conformations of the six-membered ring. montclair.edu For the related [3.2.1] templates, chair-like conformations are generally more stable. montclair.edu

N-Invertomer Stereochemistry: The relative stability of the N-alkyl invertomers can significantly influence the molecule's interaction with biological targets. academie-sciences.fr In N-substituted nortropinone derivatives, both experimental (NMR) and theoretical (DFT) studies have been conducted to determine the equatorial/axial invertomer ratios. academie-sciences.fr These studies are critical for rationalizing the reactivity and stereoselectivity of reactions involving these bicyclic systems. academie-sciences.fr The investigation of N-invertomer preferences is particularly important for understanding the structure-activity relationships of bioactive compounds derived from this scaffold.

Molecular Modeling and Docking Studies for Rational Design

Molecular modeling and docking studies are instrumental in the rational design of novel therapeutics based on the this compound scaffold. These computational techniques provide critical insights into the conformational preferences of the scaffold and its derivatives, and elucidate the specific molecular interactions between these compounds and their biological targets. This understanding is paramount for optimizing lead compounds to enhance their potency and selectivity.

The rigid, bicyclic nature of the 2-azabicyclo[3.2.1]octane core makes it a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can minimize the conformational entropy loss upon binding to a protein target. Computational analyses, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different conformations, such as the chair-like versus boat-like forms, of related azabicyclic systems. montclair.edu This foundational knowledge of the scaffold's inherent geometry is crucial for designing derivatives that can optimally orient their functional groups within a target's binding site.

Docking studies have been successfully applied to guide the development of this compound derivatives as potent enzyme inhibitors. For instance, in the development of novel anticancer agents targeting the molecular chaperone Heat Shock Protein 90 (Hsp90), molecular docking was used to rationalize the high inhibitory activity of certain derivatives. researchgate.netnih.gov By simplifying the complex structure of the natural product aconitine (B1665448), researchers designed a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives. researchgate.netnih.gov The docking simulations for the most potent compound provided a clear binding model within the ATP-binding pocket of Hsp90α. researchgate.net

These studies revealed specific interactions that contribute to the compound's high affinity. The this compound moiety was found to form a key interaction with the amino acid residue Asp102. researchgate.net Meanwhile, other parts of the molecule established additional contacts; for example, the 1,2,3-triazole ring engaged in hydrophobic interactions with Asn51, and a bromine substituent formed a halogen bond. researchgate.net

Table 1: Molecular Docking Studies of this compound Derivatives on Hsp90α
CompoundHsp90α Inhibitory Activity (IC50)Key Interactions from Docking Studies
14t0.71 nMAzabicyclo group interacts with Asp102; 1,2,3-triazole moiety shows hydrophobic interaction with Asn51; Bromine atom forms a halogen interaction. researchgate.net

Similarly, molecular modeling has been pivotal in the discovery of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammatory conditions. nih.govacs.org Starting from an initial hit, constraining the piperidine (B6355638) ring of a lead compound into the more rigid 2-azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. nih.gov A subsequent structure-activity relationship (SAR) study led to the discovery of a highly potent inhibitor. acs.org Docking studies of this optimized compound in the NAAA active site showed a binding mode that almost perfectly overlapped with that of a precursor lead compound, confirming that the novel derivative interacts with NAAA through tight, non-covalent contacts, including hydrogen bonds. acs.org

Table 2: Docking and Activity Data for NAAA Inhibitors with a 2-Azabicyclo[3.2.1]octane Core
CompoundDescriptionHuman NAAA Inhibitory Activity (IC50)
20Sulfonamide analogue featuring an azabicyclo[3.2.1]octane core. nih.gov0.23 μM nih.gov
50 (ARN19689)Endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide. nih.govacs.org0.042 μM nih.govacs.org

These examples underscore the power of molecular modeling and docking in the rational design process. By providing a detailed picture of the ligand-receptor interactions at an atomic level, these computational methods allow for the strategic modification of the this compound scaffold to achieve desired pharmacological profiles, effectively accelerating the discovery of new and more effective therapeutic agents. researchgate.netnih.gov

Role As a Key Scaffold in Natural Product Analogue Synthesis and Chemical Probe Design

Integration in Total Synthesis of Complex Natural Products

The 2-azabicyclo[3.2.1]octan-3-one core is a fundamental building block in the total synthesis of several complex natural products and their analogues. rsc.orgrsc.org Its unique bicyclic structure provides a rigid framework that can be strategically modified to achieve the desired molecular architecture and biological activity.

Precursor to Tropane (B1204802) Alkaloids and their Analogs (e.g., Tropinone (B130398), Cocaine Analogs)

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a significant class of biologically active compounds. nih.govnih.gov The this compound scaffold is a key precursor in the synthesis of tropinone, a central intermediate in the production of many tropane alkaloids. google.comresearchgate.net The synthesis often involves the reduction of the lactam in the this compound ring to form the corresponding amine, which is a core feature of the tropane skeleton. rsc.org

Furthermore, this scaffold is instrumental in creating analogues of cocaine, which are valuable tools for studying the dopamine (B1211576) transporter (DAT) and developing potential treatments for cocaine addiction. researchgate.netnih.govgoogle.com For instance, a novel approach to tropane analogs of cocaine was developed using the reaction of rhodium-stabilized vinylcarbenoids with pyrroles. nih.gov These analogs, featuring an aryl group at the 3-position and a ketone moiety at the 2-position of the tropane ring, have shown high binding affinities for both dopamine and serotonin (B10506) transporters. nih.gov

Compound/AnalogPrecursor/MethodTarget/Application
TropinoneThis compoundSynthesis of tropane alkaloids like atropine (B194438) and cocaine. researchgate.net
Cocaine AnalogsRhodium-stabilized vinylcarbenoids with pyrrolesDopamine and serotonin transporter binding studies. nih.gov
5-Aryl-2-azabicyclo[3.2.1]octanesIntramolecular cyclizationPotential cocaine analogues. researchgate.net
Isotropane DerivativesMannich condensation of cyclopentanone, benzylamine, and formaldehyde (B43269)Dopamine uptake inhibitors. nih.gov

Application in the Total Synthesis of Hosieine Derivatives

The 2-azabicyclo[3.2.1]octane core is a defining feature of the hosieine family of alkaloids, which exhibit high affinity for neuronal nicotinic acetylcholine (B1216132) receptors. researchgate.net The total synthesis of these complex molecules often utilizes strategies that construct this key bicyclic system. For example, the first total synthesis of (−)-hosieine A was achieved using a nitroso-ene cyclization to form the 2-azabicyclo[3.2.1]octane ring. researchgate.netthieme-connect.com This highlights the importance of this scaffold in accessing these medicinally relevant natural products.

Role in the Synthesis of Carbocyclic Nucleosides

The this compound scaffold has proven to be a valuable precursor in the synthesis of carbocyclic nucleosides. rsc.orgresearchgate.net These molecules are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group, often leading to increased metabolic stability. A key step in these syntheses can be the reductive cleavage of the N2-C3 amide bond in a derivative of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related bicyclic lactam, to generate a functionalized cyclopentane (B165970) ring suitable for elaboration into the target nucleoside. nih.govclockss.org For instance, a palladium-catalyzed intramolecular cyclization of a hydrazine (B178648) derivative can yield a this compound intermediate, which is then transformed into a key cyclopentane precursor for homocarbocyclic nucleosides. rsc.orgresearchgate.net

Scaffold Simplification and Modification based on Complex Natural Products (e.g., Aconitine)

The complex and highly toxic natural product aconitine (B1665448) has inspired the design of simplified and safer analogues with therapeutic potential. nih.gov By retaining the core this compound framework of aconitine while modifying other parts of the molecule, researchers have developed potent inhibitors of heat shock protein 90 (Hsp90), a promising target for cancer therapy. nih.govull.esnih.gov This strategy of scaffold simplification allows for the preservation of key structural features responsible for biological activity while removing toxicophoric elements. nih.gov

Design and Development of Novel Chemical Entities

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design and development of novel chemical entities with tailored biological activities.

Scaffold Utilization in Structure-Activity Relationship (SAR) Studies for Molecular Exploration

The 2-azabicyclo[3.2.1]octane framework is extensively used in structure-activity relationship (SAR) studies to explore the chemical space around a particular biological target. acs.orgnih.gov By systematically modifying the substituents on the bicyclic core, chemists can probe the binding requirements of a receptor or enzyme and optimize the potency and selectivity of a lead compound. For example, SAR studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides led to the discovery of potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammation. nih.govresearchgate.net Similarly, SAR studies on 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have provided insights into the structural requirements for binding to dopamine and serotonin transporters. nih.gov The systematic modification of the 2-azabicyclo[3.2.1]octane scaffold allows for a detailed exploration of how structural changes influence biological activity, guiding the design of more effective and specific therapeutic agents.

SAR Study FocusScaffoldKey Findings
NAAA InhibitorsPyrazole azabicyclo[3.2.1]octane sulfonamidesDiscovery of potent and orally available inhibitors for inflammatory conditions. acs.orgnih.govresearchgate.net
Vasopressin AntagonistsBiaryl amides with an azabicyclooctane headpieceIdentification of potent mixed V(1a)/V(2)-receptor antagonists. nih.gov
Dopamine/Serotonin Transporter Ligands3-Biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl estersBenzothiophene substituted compounds showed high selectivity for DAT over SERT. nih.gov
Hsp90 InhibitorsSimplified aconitine scaffold (this compound)Identification of derivatives with significant antiproliferative activity. nih.govnih.gov

Bioisosteric Replacement Strategies Involving the this compound Core

Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The rigid 2-azabicyclo[3.2.1]octane scaffold is increasingly used in this context to replace more flexible or problematic moieties. researchgate.net By constraining the conformation of a ligand, this bicyclic system can lock it into a bioactive shape, leading to improved interaction with its biological target.

For example, studies have shown that replacing a flexible piperidine (B6355638) core with the more conformationally rigid azabicyclo[3.2.1]octane scaffold can be beneficial for inhibitory activity. This strategy has been successfully applied to develop potent triple re-uptake inhibitors (TRUIs), where the 5-aryl 2-azabicyclo[3.2.1]octane derivatives are viewed as conformationally constrained versions of aryl-piperidines. researchgate.net Similarly, related azabicyclo[3.n.1]alkanes have been designed as three-dimensional, conformationally restricted building blocks to optimize the physicochemical properties of drug candidates. researchgate.net The replacement of a phenyl ring in some bioactive compounds with a saturated bioisostere like the azabicyclo[3.2.1]octane has been shown to retain bioactivity while potentially improving properties such as solubility and metabolic stability. ontosight.ai

Another related approach involves using similar bridged systems, like the 8-oxa-3-azabicyclo[3.2.1]octane group, to impart selectivity. The installation of this group onto a thienopyrimidine scaffold was found to significantly increase selectivity for the mTOR kinase over the related PI3Kα kinase. nih.gov These examples highlight the power of using rigid bicyclic scaffolds as bioisosteres to fine-tune the pharmacological profile of a molecule.

Application in Ligand Design for Molecular Recognition Studies

The unique three-dimensional structure of the this compound core makes it an excellent scaffold for designing ligands that can precisely interact with biological targets. ontosight.ai A prominent example is the development of novel anticancer agents by simplifying the complex structure of the natural product Aconitine. nih.govresearchgate.net

Researchers have designed and synthesized a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives as potent inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. researchgate.netresearchgate.net In this work, the complex E-F ring system of aconitine was simplified to the 2-azabicyclo[3.2.1]octane framework. nih.gov Molecular docking studies revealed that these derivatives fit effectively into the ATP-binding pocket of Hsp90α. nih.gov Specifically, the azabicyclo group was shown to form a crucial water-bridged hydrogen bond with the amino acid residue Asp102, while the lactam group (the ketone on the azabicyclo core) bonds with Asn106, demonstrating the scaffold's critical role in molecular recognition. nih.gov One derivative from this series exhibited outstanding antiproliferative activity against LoVo colorectal cancer cells with an IC₅₀ value of 0.02 μM and a potent Hsp90α inhibitory activity of 0.71 nM. researchgate.netresearchgate.net

This strategy of using a simplified, rigid scaffold to mimic the binding elements of a complex natural product is a powerful approach in modern ligand design. nih.gov

Table 1: Activity of Aconitine-Derived Hsp90α Inhibitors

Compound Target Key Interaction Feature IC₅₀ (Hsp90α) Antiproliferative IC₅₀ (LoVo cells)
Aconitine Hsp90 (potential) Complex natural product scaffold - 7.58 µM (MCF-7 cells)

This table showcases the successful simplification of the Aconitine scaffold to a potent Hsp90 inhibitor based on the this compound core.

Derivatives as Intermediates for Advanced Molecular Architectures

Beyond its direct use in ligands, the this compound core is a valuable synthetic intermediate for constructing more complex and biologically active molecules. rsc.orgrsc.org Its structure serves as a reliable foundation upon which further chemical modifications can be made to access advanced molecular architectures. rsc.orgresearchgate.net Efficient synthetic access to this scaffold is considered crucial for driving new progress in the field of drug discovery. rsc.org

For instance, the this compound core has been demonstrated to be an important precursor for other biologically active molecules, including key intermediates in the synthesis of homocarbocyclic nucleosides. researchgate.net Furthermore, isomers of this scaffold, such as 6-azabicyclo[3.2.1]octan-3-ones, serve as critical synthetic intermediates for accessing important natural products and drug candidates like azaprophen (B9026) and various cocaine analogues. nih.gov The conversion of these ketone intermediates, for example through reduction to the corresponding 6-azabicyclo[3.2.1]octan-3α-ols, provides the necessary subunits for building these more complex target molecules. nih.gov The versatility of the azabicyclooctanone skeleton allows it to be a starting point for a diverse range of molecular structures with significant pharmacological potential. researchgate.net

Table 2: The this compound Scaffold as a Synthetic Intermediate

Intermediate Scaffold Resulting Advanced Architecture/Analogue Therapeutic Area/Significance
This compound Homocarbocyclic nucleosides Antiviral, Anticancer
6-Azabicyclo[3.2.1]octan-3-one Azaprophen analogues Drug Discovery

Advanced Method Development and Catalytic Approaches for 2 Azabicyclo 3.2.1 Octan 3 One Scaffold Construction

Development of Novel Cycloaddition Reactions (e.g., Formal [4+3] Cycloaddition)

Novel cycloaddition reactions have emerged as powerful tools for the construction of the 2-azabicyclo[3.2.1]octan-3-one framework. Among these, formal [4+3] cycloaddition reactions have proven to be particularly effective. One notable advancement in this area is the use of epoxy enol silanes as precursors to functionalized oxyallyl cations, which can then participate in cycloadditions with various dienes. rsc.org This methodology, catalyzed by silyl (B83357) triflates and acids, proceeds in good yields to afford hydroxylated cycloadducts. rsc.org

A significant extension of this chemistry is the intramolecular [4+3] cycloaddition of epoxy enol silanes. rsc.org This approach allows for the generation of complex, bridged systems with high diastereoselectivity under mild reaction conditions. rsc.org The use of enantiomerically pure epoxy enol silanes has been shown to produce optically pure cycloadducts with multiple stereocenters in excellent yields. rsc.org

Furthermore, dearomative intramolecular [4+3] cycloadditions of arenes with epoxy and aziridinyl enolsilanes have been reported. scispace.com This strategy enables the synthesis of highly functionalized polycyclic amines and alcohols, with yields reaching up to 89%. scispace.com The reaction proceeds under relatively mild conditions, and the use of enantiomerically pure epoxides and aziridines can lead to optically enriched products. scispace.com

Table 1: Examples of Novel Cycloaddition Reactions for Bridged Azabicyclic Systems

Reaction TypePrecursorsCatalyst/ConditionsKey Features
Intermolecular [4+3] CycloadditionEpoxy enol triethylsilanes and various dienesSilyl triflates, acidsGood yields of hydroxylated cycloadducts. rsc.org
Intramolecular [4+3] CycloadditionEpoxy enol silanesMild conditionsHigh diastereoselectivity and yields, access to optically pure cycloadducts. rsc.org
Dearomative Intramolecular [4+3] CycloadditionEpoxy and aziridinyl enolsilanes with arenesRelatively mild conditionsGenerates highly functionalized polycyclic alcohols and amines with yields up to 89%. scispace.com

Metal-Catalyzed Transformations in Bridged Azabicyclo Systems (e.g., Palladium- and Copper-catalyzed reactions)

Metal-catalyzed transformations have provided efficient and selective routes to the this compound core and its derivatives. Both palladium and copper catalysts have been instrumental in the development of novel synthetic strategies.

Palladium-catalyzed reactions have been successfully employed for the intramolecular cyclization of hydrazine (B178648) derivatives to yield the this compound scaffold in high yield. rsc.org This approach, known as the Tsuji-Trost reaction, has been utilized in the synthesis of homocarbocyclic nucleosides. researchgate.net Another palladium(II)-catalyzed intramolecular cyclization has been used to construct a related N-acyl-N-tosylhydrazine, which serves as a precursor to the azabicyclo[3.2.1]octane core. rsc.org

Copper-catalyzed reactions have also emerged as a powerful tool for the construction of bridged azabicyclo systems. A notable example is the diastereoselective construction of bridged azabicyclo[3.2.1]octanes via a copper-catalyzed formal [4+3] cycloaddition. researchgate.net Furthermore, an enantioselective copper-catalyzed alkene carboamination has been developed to produce chiral 6-azabicyclo[3.2.1]octanes. nih.gov This reaction forms two new rings and two new stereocenters in a single step, proceeding in moderate to good yields and with excellent enantioselectivities. nih.gov The use of a Ph-Box-Cu2 catalyst in the presence of MnO2 as a stoichiometric oxidant is crucial for the success of this transformation. nih.gov

Table 2: Metal-Catalyzed Transformations for the Synthesis of Bridged Azabicyclo Systems

Metal CatalystReaction TypeSubstratesKey Features
PalladiumIntramolecular Cyclization (Tsuji-Trost)Hydrazine derivativesHigh yield synthesis of this compound core. rsc.orgresearchgate.net
Palladium(II)Intramolecular CyclizationN-acyl-N-tosylhydrazine precursorsAccess to the azabicyclo[3.2.1]octane core. rsc.org
CopperFormal [4+3] CycloadditionNot specifiedDiastereoselective construction of bridged azabicyclo[3.2.1]octanes. researchgate.net
Copper(II)Enantioselective Alkene CarboaminationN-sulfonyl-2-aryl-4-pentenaminesFormation of chiral 6-azabicyclo[3.2.1]octanes with excellent enantioselectivities. nih.gov

Organocatalytic and Biocatalytic Strategies for Enhanced Synthetic Efficiency

While the application of organocatalysis and biocatalysis directly to the synthesis of the this compound core is an emerging area, related studies highlight the potential of these strategies for enhancing synthetic efficiency and stereocontrol.

The direct asymmetric organocatalytic synthesis of the 2-azabicyclo[3.2.1]octane scaffold has been identified as a significant synthetic challenge, which may explain its limited use in asymmetric organocatalysis. rsc.org However, organocatalytic approaches have been successfully applied to the synthesis of related azabicyclic structures. For instance, an asymmetric organocatalytic three-component quadruple cascade reaction has been developed for the synthesis of tetraaryl-substituted 2-azabicyclo[3.3.0]octadienone derivatives, showcasing the power of organocatalysis in constructing complex nitrogen-containing heterocycles with high enantioselectivities. nih.gov

Biocatalysis offers a promising alternative for the stereoselective synthesis of bridged azabicyclic systems. Ene reductases (EREDs) have been shown to facilitate an unprecedented intramolecular β-C–H functionalization for the synthesis of bridged bicyclic nitrogen heterocycles, including the 6-azabicyclo[3.2.1]octan-3-one scaffold. osti.gov This chemoenzymatic cascade, combining iridium photocatalysis with EREDs, allows for the gram-scale synthesis of these valuable motifs from readily available starting materials. osti.gov Furthermore, biocatalytic methods have been developed for the synthesis of derivatives, such as the transformation of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one into the corresponding exo-amine with complete diastereoselectivity using a transaminase (TA) variant. scispace.com

Table 3: Organocatalytic and Biocatalytic Strategies in the Context of Bridged Azabicyclo Systems

Catalytic StrategyEnzyme/CatalystReaction TypeApplicationKey Features
Organocatalysis(S)-Diphenylprolinol TMS etherThree-component quadruple cascadeSynthesis of 2-azabicyclo[3.3.0]octadienonesHigh yields, diastereoselectivities, and enantioselectivities. nih.gov
BiocatalysisEne Reductases (EREDs)Intramolecular β-C–H functionalizationSynthesis of 6-azabicyclo[3.2.1]octan-3-oneGram-scale synthesis from readily available materials. osti.gov
BiocatalysisTransaminase (TA) variantReductive aminationSynthesis of 3-amino-8-azabicyclo[3.2.1]oct-8-yl-phenyl-methanoneComplete diastereoselectivity towards the exo-amine. scispace.com

Future Perspectives and Emerging Research Avenues

Exploration of Uncharted Reaction Pathways for Diverse Scaffold Access

While established methods such as intramolecular cyclizations and rearrangement reactions provide reliable access to the 2-azabicyclo[3.2.1]octan-3-one core, future research will likely focus on developing more efficient, versatile, and stereoselective synthetic strategies. researchgate.net The exploration of novel catalytic systems is a particularly promising frontier.

Modern synthetic methods offer compelling, yet largely unexplored, routes to this scaffold. Photoredox catalysis, for instance, has emerged as a powerful tool for constructing C-N and C-C bonds under mild conditions. nih.govchemrxiv.orgresearchgate.net Its application could enable novel radical-polar crossover cyclizations or C-H amination reactions on suitable cyclopentane (B165970) or piperidine (B6355638) precursors, providing access to the bicyclic lactam core through previously inaccessible mechanistic pathways. nih.govdntb.gov.ua Similarly, the development of new transition-metal-catalyzed reactions, such as enantioselective copper-catalyzed carboamination, could allow for the one-step construction of both the piperidine and cyclopentane rings of the scaffold with high stereocontrol. nih.gov

Further investigation into novel variations of classical reactions is also warranted. For example, the intramolecular Schmidt reaction, which transforms an alkyl azide (B81097) and a cyclic ketone into a bicyclic lactam, could be applied to new precursors to generate diverse derivatives. researchgate.net

Table 1: Comparison of Conventional and Emerging Synthetic Pathways
Reaction Type Conventional Approach Emerging/Uncharted Approach Potential Advantages
Cyclization Palladium-catalyzed intramolecular cyclization of acyclic precursors. researchgate.netPhotoredox-catalyzed radical cyclization of unsaturated amine precursors.Milder reaction conditions, novel functional group tolerance, access to unique radical intermediates.
C-N Bond Formation Nucleophilic substitution / reductive amination.Transition-metal-catalyzed C-H amination on a cyclopentane scaffold.Increased atom economy, direct functionalization of unactivated C-H bonds.
Rearrangement Beckmann rearrangement of oximes derived from bicyclo[3.2.1]octan-2-one.Schmidt reaction of novel γ,δ-unsaturated β-diketones or related precursors. researchgate.netAccess to different substitution patterns, potential for tandem reaction sequences.
Asymmetric Synthesis Use of chiral auxiliaries or resolution of racemates.Development of a dedicated enantioselective catalytic system (e.g., Cu, Mg, Rh-based) for scaffold construction. nih.govnih.govnih.govDirect access to enantiopure products, improved efficiency and scalability.

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

Furthermore, automated synthesis platforms can accelerate the discovery of novel derivatives. By combining robotic systems with design-of-experiment (DoE) software, researchers can rapidly screen reaction conditions and synthesize libraries of analogues. researchgate.net This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic exploration of substitutions on the bicyclic core to optimize biological activity. acs.org

Table 2: Impact of Modern Synthetic Technologies
Technology Application to this compound Synthesis Key Benefits
Flow Chemistry Continuous production of the scaffold and its intermediates.Enhanced safety for hazardous reactions, precise control of exotherms, improved reproducibility and scalability. almacgroup.com
Automated Synthesis High-throughput synthesis of derivative libraries for biological screening.Rapid exploration of SAR, efficient reaction optimization, miniaturization of experiments to conserve materials. researchgate.net
In-line Analytics (PAT) Integration of spectroscopic tools (e.g., IR, NMR) into flow reactors.Real-time reaction monitoring, faster process development, improved quality control.

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is set to play a pivotal role in guiding the synthesis of next-generation this compound derivatives. Molecular docking studies are already used to predict the binding of these scaffolds to biological targets like Hsp90. nih.gov The future lies in the integration of more sophisticated computational tools early in the design process.

Fragment-based drug design (FBDD), for example, can use the 2-azabicyclo[3.2.1]octane core as a starting point, computationally "growing" novel functional groups from this central scaffold to maximize interactions with a target's binding site. mdpi.com Quantum mechanics methods, such as Density Functional Theory (DFT), can be employed to calculate the conformational energies of different derivatives, predict their electronic properties, and elucidate reaction mechanisms for their synthesis.

Moreover, the rise of artificial intelligence and machine learning offers powerful new capabilities. Automated Machine Learning (AutoML) models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. acs.org This in silico screening allows chemists to prioritize the synthesis of candidates with the most promising drug-like profiles, saving significant time and resources.

Table 3: Computational Methods in Derivative Design
Method Specific Application Predicted Outcome
Molecular Docking Placing virtual derivatives into the active site of a biological target (e.g., enzyme, receptor). nih.govBinding affinity, binding mode, identification of key interactions.
Fragment-Based Drug Design (FBDD) Using the core scaffold as a foundation to computationally build new molecules. mdpi.comNovel chemical structures with high predicted potency.
Density Functional Theory (DFT) Calculating electronic structure and energy of molecules and transition states.Conformational stability, reaction feasibility, spectroscopic properties.
Machine Learning / AutoML Training algorithms on known compound data to build predictive models. acs.orgADMET properties (e.g., solubility, toxicity), biological activity (e.g., hERG inhibition). acs.org

Potential Applications beyond Traditional Organic and Medicinal Chemistry (e.g., Materials Science, Analytical Chemistry)

The unique structural features of this compound—its rigidity, chirality, and the presence of a reactive lactam group—make it an intriguing candidate for applications beyond its traditional roles.

Materials Science: The lactam functionality opens the door to ring-opening polymerization (ROP) to create novel polyamides. rsc.orgrsc.org Unlike common monomers like caprolactam, the bicyclic and chiral nature of this compound could lead to polymers with highly ordered, stereoregular structures. rsc.org Such polyamides may exhibit unique physical properties, including high thermal stability, specific optical activity, and tailored mechanical strength, making them suitable for specialized applications in engineering plastics or biomedical materials. rsc.orgmdpi.com

Analytical Chemistry: The inherent chirality of the scaffold is a valuable asset. Derivatives of this compound could be developed as novel chiral selectors for analytical separations. By chemically bonding these molecules to a solid support like silica (B1680970) gel, a new chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC) could be created. chromatographyonline.com Such a CSP could be used to resolve racemic mixtures of other chiral compounds, a critical task in the pharmaceutical industry. chromatographyonline.com

Asymmetric Catalysis: The rigid bicyclic framework is an excellent platform for designing chiral ligands. mdpi.compwr.edu.pl By functionalizing the scaffold with coordinating atoms (e.g., phosphorus, nitrogen, oxygen), new ligands could be synthesized for use in asymmetric metal catalysis, helping to control the stereochemical outcome of important chemical reactions. mdpi.comnih.gov

Table 4: Emerging Applications in Non-Traditional Fields
Field Potential Application Key Property of Scaffold Anticipated Outcome
Materials Science Monomer for Ring-Opening Polymerization (ROP). rsc.orgacs.orgBicyclic lactam structure, inherent chirality.Novel polyamides with high stereoregularity, enhanced thermal and mechanical properties.
Analytical Chemistry Chiral selector for Chiral Stationary Phases (CSPs) in HPLC. chromatographyonline.comRigid, chiral framework.Efficient separation of enantiomers from racemic mixtures.
Asymmetric Catalysis Backbone for chiral ligands. mdpi.compwr.edu.plStereochemically defined and rigid structure.High enantioselectivity in metal-catalyzed reactions.

Q & A

Q. How do structural modifications of this compound impact biological activity?

  • Answer:
  • DAT/SERT/NET modulation : C2 and C6 substitutions (e.g., dimethyl bridges) reduce cytotoxicity while retaining transporter affinity .
  • Hsp90 inhibition : Triazole-functionalized derivatives (e.g., compound 132 ) exhibit nanomolar binding affinity in cancer cell assays .
  • mTOR pathway targeting : Derivatives like PQR620 show potent inhibition of mTORC1/2 kinases .

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